BenchChemオンラインストアへようこそ!

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

CETP inhibition structure-activity relationship benzamide substitution

3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955791-34-1) is a synthetic benzamide derivative featuring a 1-propyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to a 3-methylbenzamide moiety. The compound has a molecular formula of C22H28N2O and a molecular weight of 336.48 g/mol.

Molecular Formula C22H28N2O
Molecular Weight 336.479
CAS No. 955791-34-1
Cat. No. B2721161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS955791-34-1
Molecular FormulaC22H28N2O
Molecular Weight336.479
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C22H28N2O/c1-3-13-24-14-5-8-19-16-18(9-10-21(19)24)11-12-23-22(25)20-7-4-6-17(2)15-20/h4,6-7,9-10,15-16H,3,5,8,11-14H2,1-2H3,(H,23,25)
InChIKeyCDGATSJVBRAIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955791-34-1) – Compound Identity and Patent Provenance for Research Sourcing


3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955791-34-1) is a synthetic benzamide derivative featuring a 1-propyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to a 3-methylbenzamide moiety . The compound has a molecular formula of C22H28N2O and a molecular weight of 336.48 g/mol . It was disclosed in Bayer HealthCare AG patent filings as one of a series of tetrahydroquinoline derivatives claimed as inhibitors of cholesteryl ester transfer protein (CETP) for the treatment of cardiovascular disorders including dyslipidaemias, hypercholesterolaemia, and arteriosclerosis [1]. The compound is available from research chemical suppliers at a typical purity of 95%+ .

Why Generic Substitution Fails for 3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Structural Determinants and Pharmacological Divergence


Within the tetrahydroquinoline-benzamide chemotype claimed in the Bayer CETP inhibitor patents, small substituent changes on the benzamide phenyl ring produce marked differences in target engagement and off-target liability. The 3-methyl substituent on the benzamide ring (the defining feature of CAS 955791-34-1 relative to the unsubstituted benzamide analog CAS 955528-09-3) modulates lipophilicity, metabolic stability, and binding-site complementarity in ways that cannot be predicted from scaffold-level class behavior alone . Patent disclosure patterns indicate that extensive structure-activity relationship (SAR) optimization was performed across this series, implying that individual substitution patterns—including the 3-methyl group—were purposefully selected and are unlikely to be interchangeable with 4-methyl, 2-methyl, halogen, or alkoxy congeners for the intended CETP inhibitory application [1]. A researcher substituting an off-the-shelf analog risks obtaining a compound with unrecognized potency differences, altered CYP inhibition profiles, or divergent pharmacokinetics that would confound experimental interpretation.

Product-Specific Quantitative Evidence Guide: 3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide vs. Closest Analogs


Structural Differentiation: 3-Methylbenzamide vs. Unsubstituted Benzamide Core

The target compound contains a 3-methyl substituent on the benzamide phenyl ring (C22H28N2O, MW 336.48), distinguishing it from the unsubstituted benzamide analog N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955528-09-3, C21H26N2O, MW 322.45) . The addition of the methyl group increases molecular weight by 14.03 g/mol and adds one carbon, altering calculated lipophilicity and steric bulk at the 3-position of the benzamide ring. Within the Bayer CETP inhibitor patent series, the benzamide substitution pattern was systematically varied, and individual substitution positions were claimed as distinct embodiments, indicating that the 3-methyl orientation is not functionally equivalent to other substitution patterns [1].

CETP inhibition structure-activity relationship benzamide substitution

CYP1A2 Inhibition Liability: Time-Dependent CYP1A2 IC50 of 2.53 μM as a Differential Liability Marker

In a ChEMBL-curated assay, 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibited time-dependent inhibition of human liver microsome CYP1A2 with an IC50 of 2.53 × 10³ nM (2.53 μM) after 0.5-hour preincubation with NADPH, measured by LC-MS/MS substrate detection [1]. In contrast, the unsubstituted benzamide analog (CAS 955528-09-3, ChEMBL2164048) showed KCNQ2 potassium channel antagonist activity with an IC50 of 70 nM in an automated patch clamp assay [2], representing a completely different pharmacological profile. While these data originate from different assay systems and cannot be directly compared as a true head-to-head, they demonstrate that the 3-methyl substitution redirects the compound's biological profile away from ion channel activity and toward cytochrome P450 enzyme interaction.

CYP inhibition drug metabolism hepatotoxicity risk

Positional Isomer Differentiation: 3-Methyl vs. 4-Methyl vs. 2-Methyl Benzamide Substitution in the Tetrahydroquinoline Series

Within the tetrahydroquinoline-benzamide chemical space, three methyl-substituted positional isomers have been registered with distinct CAS numbers: the 3-methyl compound (CAS 955791-34-1, the target compound), a 2-methyl analog (CAS 954660-14-1), and a 4-methyl analog . Each positional isomer exhibits unique chemical identity and is sold as a distinct catalog item by research chemical suppliers, consistent with the patent strategy of claiming each substitution position as a separate embodiment [1]. Although comparative CETP inhibitory IC50 data for all three isomers in the same assay are not publicly available, the existence of separate CAS registrations and catalog entries confirms that suppliers and the patent literature treat these as non-interchangeable compounds.

positional isomer SAR methyl substitution CETP inhibitor optimization

Fluorinated Analog Comparison: 3-Methyl vs. 3-Fluoro Benzamide Substitution

The 3-fluoro analog 3-fluoro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955791-04-5, C21H25FN2O, MW 340.44) represents an alternative substitution at the same benzamide 3-position, replacing the electron-donating methyl group with an electron-withdrawing fluorine atom . This substitution creates a different electrostatic environment at the benzamide ring while maintaining a similar steric profile (fluorine is approximately isosteric with hydrogen, unlike the larger methyl group). The structural difference between these two compounds is quantifiable: the 3-fluoro analog has a molecular weight 3.96 g/mol higher than the 3-methyl compound, and the electron density distribution across the benzamide ring differs significantly due to the opposing inductive effects of methyl (electron-donating) and fluoro (electron-withdrawing) substituents . Direct comparative CETP inhibition data for these two compounds in the same assay were not identified in public databases.

halogen vs. methyl substitution electron-withdrawing effects metabolic stability

Best Research and Industrial Application Scenarios for 3-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide


CETP Inhibitor SAR Studies Requiring the 3-Methyl Benzamide Reference Point

Researchers mapping the structure-activity relationship of tetrahydroquinoline-based CETP inhibitors require the 3-methylbenzamide derivative as a defined reference compound. The Bayer patent family [1] establishes this substitution position as a distinct embodiment within the claimed chemical space. When constructing a SAR matrix that includes the unsubstituted analog (CAS 955528-09-3), the 3-fluoro analog (CAS 955791-04-5), and positional methyl isomers, the 3-methyl compound serves as the electron-donating, moderately lipophilic anchor at the benzamide 3-position . Use of any other analog at this position would confound interpretation of electronic and steric contributions to CETP binding affinity.

CYP1A2 Metabolic Stability and Drug-Drug Interaction Profiling

The compound's demonstrated time-dependent CYP1A2 inhibition (IC50 = 2.53 μM in human liver microsomes) [1] makes it a useful tool compound for studying structure-dependent cytochrome P450 inhibition within the benzamide-tetrahydroquinoline series. Unlike the unsubstituted benzamide analog, which showed KCNQ2 channel activity (IC50 = 70 nM) , the 3-methyl compound's biological profile is shifted toward CYP enzyme interaction, providing a distinct pharmacological fingerprint for metabolism-focused research.

Positional Isomer Chemical Biology: Probing Meta-Substituent Effects

The availability of this compound as a distinct CAS-registered entity enables controlled experiments comparing meta (3-position) vs. ortho (2-position, CAS 954660-14-1) vs. para (4-position) methyl substitution on the benzamide ring within an otherwise identical tetrahydroquinoline scaffold. Such positional isomer comparisons are foundational for establishing pharmacophoric models and for training computational drug design algorithms on experimental binding data across substitution positions.

Patent Validation and Freedom-to-Operate Analysis

This compound is explicitly within the scope of Bayer HealthCare AG's CETP inhibitor patent family (US 2008/0255068 A1) [1]. Organizations conducting freedom-to-operate analyses or validating patent landscape positions for tetrahydroquinoline-based CETP programs require the exact CAS-registered compound to confirm that experimental data correlate with the claimed chemical matter. The 3-methyl substitution pattern represents a specific exemplification within the patent's generic Markush claims.

Quote Request

Request a Quote for 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.